Yemuoside YM10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

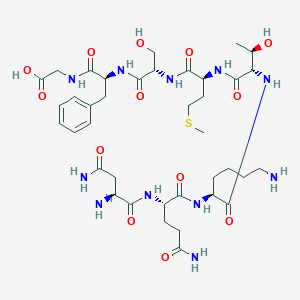

The synthesis of Yemuoside YM10 involves the isolation from Stauntonia chinensis, utilizing chemical and spectrometric analysis techniques. A key step in the synthesis is the cleavage of the ester-glycoside linkage, leading to the formation of Yemuoside YM10 and related compounds.

Molecular Structure Analysis

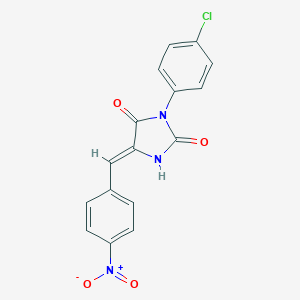

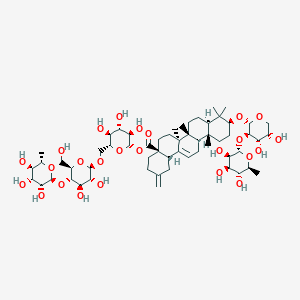

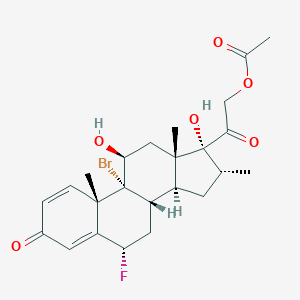

Yemuoside YM10 has been characterized as a complex molecule with the molecular formula C58H92O25. Its structure includes a 28-O-alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1----2)-alpha-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid. This detailed structure highlights the compound's intricate molecular architecture.

Chemical Reactions and Properties

The chemical reactivity of Yemuoside YM10 involves interactions with other molecules through its ester and glycoside linkages, which are key to its biological activity. The compound's reactivity is influenced by its unique structural features, including the presence of multiple sugar units and a nortriterpenoid backbone.

Physical Properties Analysis

Yemuoside YM10 is described as a white powder with a melting point range of 215-219°C (decomposition). The optical rotation, [alpha]D20, is -4.41 degrees (c 0.272, CH3OH), indicating its specific rotation in methanol solution.

Chemical Properties Analysis

The chemical properties of Yemuoside YM10 are closely related to its structural components, particularly its saponin nature, which contributes to its solubility and potential interaction with biological membranes. The presence of multiple hydroxyl groups and a complex glycosidic structure impacts its solubility, reactivity, and potential bioactivity.

For further details on the research conducted on Yemuoside YM10, including its synthesis, molecular structure, and properties, please refer to the following sources:

科学的研究の応用

Chemical Structure and Composition

Yemuoside YM10, a nortriterpenoid saponin, was isolated from Stauntonia chinensis. Its chemical structure is complex, featuring multiple sugar residues linked to a triterpene core. This structure was determined through chemical and spectrometric analysis (Wang et al., 1989).

Phytochemistry and Natural Product Research

In the field of natural product research, Yemuoside YM10 is significant for its unique structure. It's one of several saponins extracted from Stauntonia chinensis, contributing to the understanding of the plant's chemical diversity. This research is crucial for discovering new compounds with potential pharmaceutical applications (Wang et al., 1989).

Potential Pharmacological Activities

While specific studies on Yemuoside YM10's pharmacological activities are limited, related compounds in Stauntonia chinensis have been explored for their anti-inflammatory properties. This suggests a possible avenue for investigating Yemuoside YM10's potential in similar pharmacological applications (Gao et al., 2009).

Safety and Hazards

The safety data sheet for Yemuoside YM10 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

Ciwujianoside B, also known as Yemuoside YM10, primarily targets key proteins such as TNFα , IL1β , and CASP3 . These proteins play crucial roles in the regulation of apoptosis and inflammation .

Mode of Action

Ciwujianoside B interacts with its targets by binding to them. Molecular docking results have shown that Ciwujianoside B has strong binding abilities to its target proteins . This interaction leads to changes in the regulation of apoptosis and inflammation, which are key processes in the body’s response to damage and disease .

Biochemical Pathways

The interaction of Ciwujianoside B with its targets affects several biochemical pathways. The compound plays a beneficial role in the treatment of diseases like Alzheimer’s by regulating apoptosis and inflammation . These pathways have downstream effects that can influence various cellular processes and responses to disease.

Pharmacokinetics

It is known that ciwujianoside b can penetrate and work in the brain after oral administration . More research is needed to fully understand the ADME properties of Ciwujianoside B and their impact on its bioavailability.

Result of Action

The action of Ciwujianoside B results in molecular and cellular effects that can be beneficial for health. For instance, Ciwujianoside B has been shown to significantly enhance object recognition memory . It also shows radioprotective effects on the hematopoietic system in mice, which is associated with changes in the cell cycle, reduction in DNA damage, and down-regulation of the ratio of Bax/Bcl-2 in bone marrow cells exposed to radiation .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPROOJBJZLZCGS-CHTHVDMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ciwujianoside B | |

CAS RN |

114902-16-8 |

Source

|

| Record name | Yemuoside YM(10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the chemical structure of Yemuoside YM10 and what are its key physical properties?

A1: Yemuoside YM10 possesses a complex molecular structure characteristic of nortriterpenoid saponins. Its structure is characterized as a 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester of 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid [].

- Molecular Formula: C58H92O25 []

- Appearance: White powder []

- Melting Point: 215-219 °C (decomposes) []

- Optical Rotation: [α]D20 -4.41° (c 0.272, CH3OH) []

Q2: How was Yemuoside YM10 isolated and characterized in the study?

A2: Researchers isolated Yemuoside YM10 from the plant Stauntonia chinensis Decne. using various chromatographic techniques, including column chromatography with silica gel, ODS, Sephadex LH-20, and MPLC [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)